Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate

enantioselective synthesis chiral resolution gamma-secretase inhibitors

For procurement managers and medicinal chemistry teams requiring stereochemically defined intermediates for Alzheimer's disease research, this (1R,10S) enantiomer of Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate (CAS 423169-26-0) is the definitive choice. Unlike racemic mixtures from prior-art routes that necessitate costly chiral resolution and waste at least 50% of material, this compound is produced via a patented enantioselective Diels-Alder/dehydration sequence ensuring high stereochemical fidelity (>99% ee) and batch-to-batch consistency. This guaranteed configuration is critical for assembling the biologically active diastereomer of sulfonamide and sulfamide gamma-secretase inhibitors, directly reducing downstream processing costs and mitigating the risk of off-specification APIs in hit-to-lead and cGMP pilot-plant campaigns. Procuring a generic, non-enantiopure version compromises both economic efficiency and regulatory compliance for amyloid precursor protein processing targets.

Molecular Formula C15H16O3
Molecular Weight 244.29
CAS No. 423169-26-0
Cat. No. B2617790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate
CAS423169-26-0
Molecular FormulaC15H16O3
Molecular Weight244.29
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CC3CCC(C2)C3=O)C=C1
InChIInChI=1S/C15H16O3/c1-18-15(17)12-5-2-9-6-10-3-4-11(14(10)16)7-13(9)8-12/h2,5,8,10-11H,3-4,6-7H2,1H3
InChIKeyPQQBYYODTLQHRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate (CAS 423169-26-0): Enantiopure Intermediate for Alzheimer's Drug Synthesis


Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate (CAS 423169-26-0) is a chiral tricyclic methyl ester that serves as a key intermediate in the synthesis of gamma-secretase inhibitors, a class of compounds under investigation for the treatment of Alzheimer's disease . The compound is produced via a patented enantioselective Diels-Alder / dehydration sequence that delivers the (1R,10S) enantiomer with high stereochemical fidelity, making it essential for the assembly of stereochemically defined sulfonamide and sulfamide drug candidates .

Why Generic Substitution Fails: Enantiopurity Determines Downstream Efficacy


Other alkyl esters (e.g., ethyl) or diastereomers of this tricyclic scaffold appear superficially interchangeable, but the patented enantioselective synthesis is the only documented route that reliably delivers the (1R,10S) configuration, which is critical for the stereochemical fidelity of the final gamma-secretase inhibitors . Prior-art racemic routes produce a 1:1 mixture of enantiomers, necessitating costly chiral resolution and discarding at least 50% of material, thereby compromising both economic efficiency and batch-to-batch consistency . Procuring a generic, non-enantiopure version would directly increase downstream processing costs and risk off-specification API.

Quantitative Differentiation Evidence for Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate


Enantiomeric Excess: >99% ee vs. Racemic Alternative

The patented enantioselective process delivers the target methyl ester with >99% enantiomeric excess (ee), whereas the prior-art racemic synthesis provides no enantiomeric enrichment (0% ee) and requires resolution to obtain the active (1R,10S) enantiomer, discarding 50% of the material .

enantioselective synthesis chiral resolution gamma-secretase inhibitors

Isolated Yield of Enantiopure Methyl Ester: 78% from Key Intermediate

In the final dehydration step, methyl (1R,10S)-13-oxotricyclo[8.2.1.0³,⁸]trideca-3(8),4,6-triene-5-carboxylate was isolated in 78% yield with 99% ee . The preceding esterification step afforded the methyl ester precursor in 92% yield . Racemic routes, by contrast, inherently limit the maximum theoretical yield of the desired enantiomer to ≤50% after resolution .

process yield methyl ester asymmetric catalysis

Diastereoselectivity in Key Diels-Alder Step: Endo:Exo 20:1

Using a bis(imine)copper(II) catalyst (Catalyst B), the Diels-Alder step achieves an endo:exo ratio of 20:1 with 86% endo ee . This high diastereoselectivity significantly reduces exo-isomer formation, simplifying purification. Typical thermal Diels-Alder reactions on analogous substrates yield endo:exo ratios of only 3:1 to 10:1 .

Diels-Alder diastereoselectivity copper catalysis

Commercial Purity Standard: Guaranteed ≥95% for Reliable Procurement

The compound is commercially available from established suppliers with a documented minimum purity of 95%. Sigma-Aldrich (Key Organics/BIONET) lists the product as a solid with a purity of 95% , and CymitQuimica (Biosynth) similarly specifies a minimum purity of 95% . This consistent quality benchmark ensures reliable performance in subsequent chemical transformations.

commercial purity quality control procurement

Proven Application Scenarios for Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate


Alzheimer's Disease Drug Development – Gamma-Secretase Inhibitor Assembly

The compound is explicitly claimed as a versatile intermediate for the construction of sulfonamide and sulfamide gamma-secretase inhibitors . Its (1R,10S) stereochemistry is essential for generating the biologically active diastereomer of the final drug candidate, making it indispensable for medicinal chemistry programs targeting amyloid precursor protein processing .

Enantiopure Chiral Building Block for Complex Natural Product Synthesis

With documented >99% ee and a rigid tricyclic core, this ester serves as a valuable chiral building block for the synthesis of structurally complex, stereochemically defined molecules beyond the Alzheimer's area, as indicated by its potential use in asymmetric synthesis and catalysis .

Scale-Up of Asymmetric Synthesis – Process Chemistry and cGMP Manufacturing

The high-performance Diels-Alder / dehydration sequence has been demonstrated with multi-gram yields and robust diastereoselectivity, making it suitable for pilot-plant production; the documented process using BCl₃/MeCN aromatization is directly transferable to cGMP intermediate manufacturing .

Quality-Assured Procurement for Drug Discovery CROs and Pharma R&D

With a guaranteed minimum purity of 95% from multiple reputable suppliers , the compound meets the quality requirements for hit-to-lead optimization, enabling contract research organizations and pharmaceutical companies to integrate it directly into automated synthesis workflows without additional purification.

Quote Request

Request a Quote for Methyl 13-oxotricyclo[8.2.1.0(3),8]trideca-3(8),4,6-triene-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.